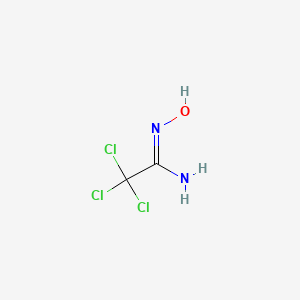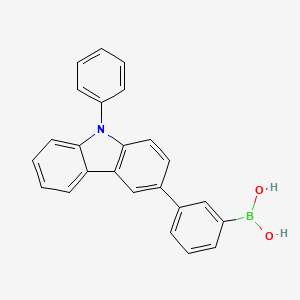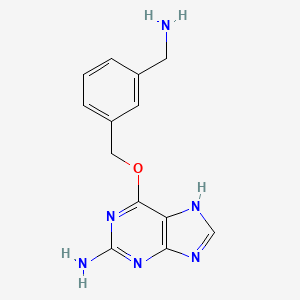
6-((3-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine is a synthetic organic compound with the molecular formula C13H14N6O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and 3-(aminomethyl)benzyl alcohol.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((3-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced derivatives of the purine ring.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-((3-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Molecular Biology: The compound is used in research involving nucleic acids due to its structural similarity to purine bases in DNA and RNA.
Chemical Biology: It serves as a probe in studying enzyme mechanisms and interactions involving purine derivatives.
Pharmaceutical Industry: The compound is explored for its potential use in drug development and as a lead compound for designing new drugs.
Mechanism of Action
The mechanism of action of 6-((3-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors that recognize purine derivatives. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in purine metabolism, thereby affecting cellular processes dependent on purine nucleotides.
Comparison with Similar Compounds
Similar Compounds
- 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine
- 6-((4-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine
- 6-((3-(Aminomethyl)benzyl)oxy)-3H-purin-2-amine
Uniqueness
6-((3-(Aminomethyl)benzyl)oxy)-9H-purin-2-amine is unique due to its specific substitution pattern on the purine ring, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H14N6O |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
6-[[3-(aminomethyl)phenyl]methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C13H14N6O/c14-5-8-2-1-3-9(4-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12/h1-4,7H,5-6,14H2,(H3,15,16,17,18,19) |
InChI Key |
VHRDYCCJQBXLBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)COC2=NC(=NC3=C2NC=N3)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


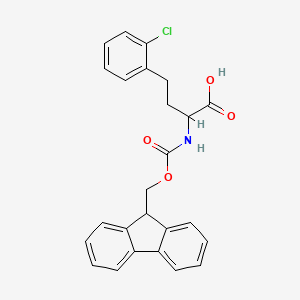
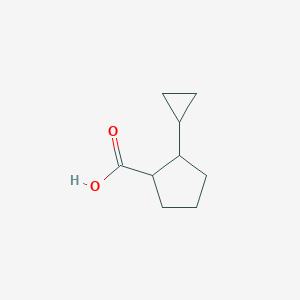
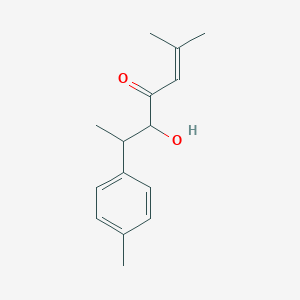
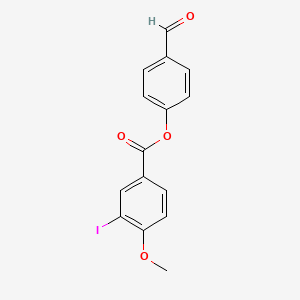
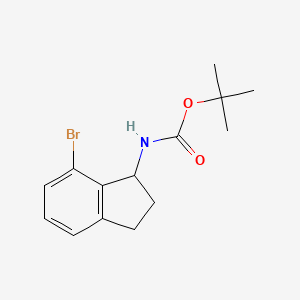
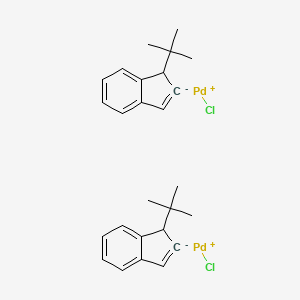

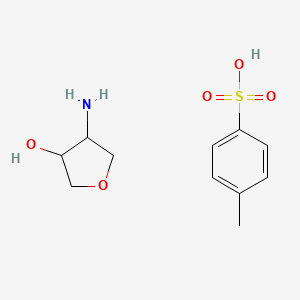
![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
![[4-[[1-Amino-5-(carbamoylamino)-1-oxopentan-2-yl]-[2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B15127432.png)
![tert-butyl 2,3,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B15127434.png)
![(16Z)-16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione](/img/structure/B15127442.png)
